3-(2-Pyridyl)-5-(2-piperidinoethyl)-isoxazole hydrochloride
Description
Molecular Formula: C₁₅H₁₉N₃O·HCl
Structural Features:
- A 5-membered isoxazole core (O and N heteroatoms at positions 1 and 2).
- 3-position: 2-pyridyl substituent, introducing aromaticity and a basic nitrogen atom.
- Key Properties:
- Collision Cross-Section (CCS): Predicted CCS for [M+H]⁺ is 161.2 Ų, suggesting moderate molecular size and conformation .
- SMILES: C1CCN(CC1)CCC2=CC(=NO2)C3=CC=CC=N3 .
Properties
CAS No. |
2148-68-7 |
|---|---|
Molecular Formula |
C15H20ClN3O |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
5-(2-piperidin-1-ium-1-ylethyl)-3-pyridin-2-yl-1,2-oxazole;chloride |
InChI |
InChI=1S/C15H19N3O.ClH/c1-4-9-18(10-5-1)11-7-13-12-15(17-19-13)14-6-2-3-8-16-14;/h2-3,6,8,12H,1,4-5,7,9-11H2;1H |
InChI Key |
ROSWHGYZHKEBCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CCC2=CC(=NO2)C3=CC=CC=N3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridyl)-5-(2-piperidinoethyl)-isoxazole hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridylhydrazine with ethyl acetoacetate to form the isoxazole ring. This intermediate is then reacted with 2-chloroethylpiperidine under basic conditions to introduce the piperidinoethyl group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Pyridyl)-5-(2-piperidinoethyl)-isoxazole hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridyl)-5-(2-piperidinoethyl)-isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(2-Pyridyl)-5-(2-piperidinoethyl)-isoxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-Pyridyl)-5-(2-piperidinoethyl)-isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Structural Comparison of Isoxazole Derivatives
Key Observations:
- Pyridyl vs.
- Piperidine vs. Morpholine/Pyrrolidine : Piperidine (6-membered ring) provides greater conformational flexibility than morpholine (oxygen-containing) or pyrrolidine (5-membered), influencing receptor binding .
- Heterocycle Core : Isoxazole (O and N) vs. oxadiazole (two N atoms) alters electron distribution and metabolic stability .
Physicochemical and Spectroscopic Properties
Table 2: Predicted Physicochemical Data
Key Observations:
- Collision Cross-Section : The target’s CCS (161.2 Ų) is smaller than oxadiazole derivatives (e.g., [M+Na]+ CCS 174.8 Ų ), suggesting differences in gas-phase conformation.
- Spectral Shifts : Pyridyl substituents in the target compound likely downfield-shift aromatic protons compared to phenyl or methoxyphenyl groups .
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations:
- Antimicrobial Potential: Chloro-substituted isoxazoles show moderate activity, suggesting that the target’s pyridyl/piperidine groups may modulate efficacy against bacterial or fungal targets.
- Neuroactivity : Piperidine and pyridine moieties are common in neuroactive compounds (e.g., acetylcholine esterase inhibitors), hinting at possible CNS applications .
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